3-Methoxy-4-methylpiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis
Piperidine scaffolds are considered privileged structures in medicinal chemistry due to their prevalence in many FDA-approved drugs. usm.edu Their three-dimensional nature and ability to engage in various non-covalent interactions make them ideal frameworks for the design of therapeutic agents. usm.eduijnrd.org Piperidine derivatives are found in over twenty classes of pharmaceuticals and are key components of numerous alkaloids. nih.gov The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an active and important area of modern organic chemistry. nih.gov
The synthetic utility of piperidines extends beyond pharmaceuticals to agrochemicals and materials science. ijnrd.orgatamanchemicals.com They serve as versatile building blocks and intermediates in the synthesis of complex organic molecules. ijnrd.org The ability to functionalize the piperidine ring at various positions allows for fine-tuning of the molecule's steric and electronic properties, making it a valuable tool for organic chemists. ijnrd.org Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of highly functionalized piperidine derivatives in a single step, further highlighting the importance of this heterocyclic system. taylorfrancis.com
Overview of 3-Methoxy-4-methylpiperidine in Contemporary Chemical Research
Among the vast number of substituted piperidines, this compound has garnered attention in contemporary chemical research. This specific substitution pattern, with a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position, creates a unique stereochemical and electronic environment. Research into this compound and its derivatives is primarily focused on its potential applications in medicinal chemistry and as a building block for more complex molecules.
The synthesis of various derivatives of this compound has been explored. For instance, the synthesis of ethyl-4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate has been reported as a morphine analog. google.com Additionally, the synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine has been described as an intermediate for the preparation of benzonaphthyridine derivatives. prepchem.com These examples underscore the role of the this compound scaffold as a precursor to potentially bioactive compounds.
Research has also delved into the synthesis and structure-activity relationships of related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which have been identified as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov While not directly this compound, this research highlights the interest in methoxy-substituted piperidine derivatives for neurological targets. The hydrochloride salt of (3S,4R)-3-Methoxy-4-methylpiperidine is commercially available, indicating its utility in research and development. bldpharm.com
Interactive Data Table
| Compound Name | CAS Number | Molecular Formula |
| (3S,4R)-3-Methoxy-4-methylpiperidine hydrochloride | 2307486-99-1 | C7H16ClNO |
| 4-amino-3-p-methoxyphenyl-1-methyl-piperidine | Not Available | Not Available |
| Chloromethyl this compound-1-carboxylate | 2169540-26-3 | C9H16ClNO3 |
| ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate | Not Available | C16H23NO3 |
| 3-methoxy-N-[4-(3-{[1-({[2-methyl-4-(3-methylpiperidine-1-carbonyl)phenyl]carbamoyl}methyl)piperidin-4-yl]formamido}propanamido)phenyl]benzamide | Not Available | C39H48N6O6 |
| 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methylpiperidine | Not Available | C17H27NO3S |
| (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine | 600135-89-5 | C26H28FNO3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 4 Methylpiperidine and Its Derivatives
Strategies for Piperidine (B6355638) Ring Construction
The de novo synthesis of the piperidine ring is a primary approach, offering flexibility in introducing substituents at desired positions. This typically involves the formation of one or more carbon-carbon and carbon-nitrogen bonds to create the six-membered ring.
Cyclization Reactions for Forming the Six-Membered Ring
Intramolecular or intermolecular cyclization reactions are among the most powerful methods for assembling the piperidine skeleton. These strategies often build the ring from acyclic precursors containing the necessary carbon and nitrogen atoms.
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. This reaction and its variants are highly effective for C-C and C-N bond formation in a single step, making them convergent and atom-economical routes to substituted piperidines. nih.govresearchgate.net The nitro-Mannich (or aza-Henry) reaction, which uses a nitroalkane as the carbon nucleophile, is a particularly versatile tool for synthesizing β-nitroamines, which are valuable precursors to functionalized piperidines. researchgate.net
For the synthesis of a 3-Methoxy-4-methylpiperidine scaffold, a potential strategy would involve a multicomponent reaction where the substituents are introduced via the chosen building blocks. For instance, a variant could involve the reaction of an amine, an aldehyde, and a ketone, where the resulting β-amino carbonyl compounds serve as crucial intermediates for further cyclization and modification. researchgate.net Asymmetric induction can be achieved by using chiral substrates, auxiliaries, or catalysts to control the stereochemical outcome. researchgate.net
Table 1: Examples of Mannich-Type Reactions for Piperidine Synthesis
| Amine Component | Aldehyde Component | Carbon Acid Component | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Primary Amine | Formaldehyde (B43269) | Enolizable Ketone | Acid/Base Catalysis | β-Amino Ketone | Varies | nih.gov |
| Aniline | Benzaldehyde | Acetophenone | Acid Catalysis | 3-Amino-1,3-diphenylpropan-1-one | Good | jofamericanscience.org |
Intramolecular reductive amination is a robust and widely used method for constructing nitrogen-containing heterocycles. This reaction involves the cyclization of an acyclic precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). The initial step is the formation of a cyclic iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the piperidine ring. beilstein-journals.org
A "double reductive amination" approach is particularly powerful, using a dicarbonyl compound and an amine as the nitrogen source to form the piperidine skeleton in a single step. chim.it This strategy could be adapted for this compound by designing a suitable 1,5-dicarbonyl precursor incorporating the required methoxy (B1213986) and methyl substituents. The choice of amine and reducing agent can influence the stereochemical outcome of the cyclization. chim.itacs.org
Table 2: Reductive Amination for Piperidine Ring Formation
| Acyclic Precursor | Nitrogen Source | Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,5-Dicarbonyl Sugar Derivative | Ammonium (B1175870) Formate | NaBH₃CN | Stereocontrolled | Deoxynojirimycin (DNJ) | 73 | chim.it |
| Amino Acetals | - | H₂, Pd/C | Diastereoselective | Substituted Piperidines | Good | researchgate.net |
The cyclization of precursors containing both an amine and an alkene functionality provides a direct route to the piperidine ring. Various methods exist to facilitate this transformation, including hydroamination, aminometalation, and other transition-metal-catalyzed processes. organic-chemistry.org For instance, a palladium-catalyzed Wacker-type aerobic oxidative cyclization can form six-membered nitrogen heterocycles under mild conditions. organic-chemistry.org
Another powerful approach is the Prins cyclization, which involves the reaction of an aldehyde with an alkene. Aza-Prins cyclizations, using an imine or a related nitrogen-containing species, can be employed to construct 3,4-disubstituted piperidines. The reaction can be catalyzed by either Brønsted or Lewis acids, and the choice of catalyst can control whether the kinetic (cis) or thermodynamic (trans) product is formed, offering a handle on stereoselectivity. nih.gov Radical cyclizations of aldehydes with pendant alkenes, mediated by photoredox catalysis, also provide an effective pathway to piperidine rings. organic-chemistry.org
Table 3: Alkene Cyclization Methods for Piperidine Synthesis
| Reaction Type | Substrate | Catalyst | Key Features | Product | Reference |
|---|---|---|---|---|---|
| Wacker-type Cyclization | Alkenylamine | Pd(DMSO)₂(TFA)₂ | Aerobic, mild conditions | Substituted Piperidine | organic-chemistry.org |
| Prins Cyclization | Homoallylic Amine Derivative | MeAlCl₂ or HCl | Kinetic vs. Thermodynamic control | cis/trans-3,4-Disubstituted Piperidine | nih.gov |
| Radical Cyclization | Aldehyde with Pendant Alkene | Photoredox/Cobaloxime | Mild, H₂ extrusion | Substituted Piperidine | organic-chemistry.org |
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a classic method for forming five- and six-membered rings. alfa-chemistry.comorganicreactions.org This strategy is highly applicable to the synthesis of piperidones, which are versatile intermediates that can be further reduced and functionalized to yield target piperidines. The synthesis of a this compound could be envisioned starting from a suitably substituted N-protected amino diester. Cyclization via Dieckmann condensation would yield a piperidone-3-carboxylate, which could then undergo hydrolysis, decarboxylation, and further modifications to install the desired substituents. dtic.milcore.ac.uk
The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride. The choice of reaction conditions and substrates allows for the preparation of a wide variety of substituted piperidine-2,4-diones and related structures. core.ac.ukucl.ac.uk
Table 4: Dieckmann Condensation for Piperidone Synthesis
| Diester Precursor | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Substituted Amino Diester | Sodium Methoxide | Methanol | Piperidine-2,4-dione precursor | Good | core.ac.uk |
| Adipic Ester | Sodium Ethoxide | Ethanol | 2-Carboethoxycyclopentanone | ~80 | alfa-chemistry.com |
Transformation of Pre-formed Heterocycles
An alternative and highly effective strategy for synthesizing substituted piperidines is the chemical modification of pre-existing heterocyclic rings, most notably pyridines. The aromatic pyridine (B92270) ring can be considered a stable precursor to the saturated piperidine ring.
The catalytic hydrogenation of substituted pyridines is the most direct method for this transformation. researchgate.netresearchgate.net The synthesis of this compound could be achieved by the reduction of 3-methoxy-4-methylpyridine. This reduction is typically performed using hydrogen gas and a heterogeneous catalyst such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). researchgate.netrsc.org Reaction conditions such as pressure, temperature, and choice of catalyst can significantly influence the reaction's efficiency and, particularly in polysubstituted cases, its diastereoselectivity. rsc.org Chemo-enzymatic methods, which combine chemical reduction with enzymatic cascades, have also emerged as a powerful approach for the asymmetric dearomatization of activated pyridines to yield chiral 3,4-disubstituted piperidines. nih.gov
Stereoselective Synthesis of this compound
Creating this compound with a specific three-dimensional arrangement of its atoms requires stereoselective synthesis. These advanced methods are crucial for producing single enantiomers, which is often a requirement for pharmacologically active compounds.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
This technique is an extension of the catalytic hydrogenation described earlier, but with the introduction of a chiral ligand that coordinates to the metal center. This chiral catalyst environment forces the hydrogenation reaction to proceed stereoselectively, favoring the formation of one enantiomer over the other. The substrates are typically prochiral tetrahydropyridines or similar unsaturated precursors. Transition metals like rhodium, ruthenium, and iridium are commonly used, complexed with chiral phosphine ligands such as BINAP or DuPhos. The interaction between the chiral catalyst and the substrate in the transition state dictates the stereochemical outcome, often resulting in high enantiomeric excess (ee) nih.gov.
| Catalyst System | Ligand Type | Typical Substrate | Key Advantage |
| [Rh(COD)(ligand)]BF₄ | Chiral Diphosphine (e.g., BINAP) | N-Acyl Tetrahydropyridine (B1245486) | High enantioselectivity for a range of substrates. |
| Ru(OAc)₂(ligand) | Chiral Phosphine (e.g., Me-DuPhos) | Prochiral enamide or tetrahydropyridine | Effective for creating specific stereocenters. |
| [Ir(COD)(ligand)]BARF | Chiral P,N-Ligand | Unsaturated Pyridine Derivative | High turnover numbers and enantioselectivities. |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. These metal-free catalysts offer a greener and often complementary alternative to metal-based catalysts. For piperidine synthesis, organocatalytic methods like asymmetric Mannich reactions, Michael additions, or [4+2] cycloadditions are employed to construct the chiral piperidine ring nih.govmdpi.com. For example, a chiral proline derivative can catalyze the reaction between an aldehyde, an amine, and a ketone to form a substituted piperidine precursor in a highly enantioselective manner nih.gov. Similarly, chiral phosphoric acids can act as Brønsted acid catalysts to activate substrates and control the stereochemical outcome of cyclization reactions mdpi.com.
| Catalyst Type | Reaction | Substrates | Stereochemical Control |
| Proline Derivatives | Asymmetric Mannich Reaction | Aldehyde, Amine, Ketone | Formation of chiral β-amino carbonyl compounds, which are precursors to piperidines nih.gov. |
| Chiral Phosphoric Acid | [4+2] Cycloaddition | 3-Vinylindoles, Oxa-dienes | Controls facial selectivity in Diels-Alder type reactions to form chiral heterocycles mdpi.com. |
| Cinchona Alkaloid Derivatives | Michael Addition/Cyclization | Enones, Malonates | Bifunctional catalysis activates both reaction partners to create multiple stereocenters nih.gov. |
Chiral pool synthesis utilizes readily available, enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials wikipedia.org. This strategy leverages the existing stereochemistry of the starting material, which is transferred through a series of chemical transformations to the final target molecule. This approach avoids the need for an asymmetric catalysis step and guarantees the absolute configuration of the product.
For instance, a synthetic route to a chiral 4-methylpiperidine (B120128) derivative has been developed starting from L-malic acid. In this multi-step synthesis, the stereocenters of L-malic acid are used to establish the desired (3R,4R) configuration in the final piperidine product. The synthesis involves a sequence of protections, reductions, and functional group manipulations, culminating in a ring-closing step to form the piperidine ring, with the original chirality from L-malic acid preserved throughout the process researchgate.net.
| Chiral Starting Material | Target Moiety | Key Transformation Steps | Advantage |
| L-Malic Acid | (3R,4R)-3-amino-4-methylpiperidine derivative | Amidation, reduction, mesylation, cyclization | Absolute stereochemistry is predetermined by the starting material researchgate.net. |
| (S)-Phenylglycinol | (3S)-3-methylpiperidin-2-one derivative | Condensation, cyclization, diastereoselective alkylation | The chiral auxiliary derived from phenylglycinol directs the stereoselective introduction of the methyl group researchgate.net. |
| Sugars (e.g., Glucose) | Polyhydroxylated Piperidines (Iminosugars) | Conversion to amino-polyols, cyclization | Provides access to complex and highly functionalized piperidines. |
Diastereoselective Synthetic Routes
Achieving the desired relative stereochemistry between the substituents at the C3 and C4 positions is a critical challenge in the synthesis of this compound. Various diastereoselective strategies have been developed to control this arrangement, primarily targeting either cis or trans isomers.
One effective approach involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. This method provides a facile route to cis-3-methyl-4-aminopiperidine derivatives, which can serve as precursors. researchgate.net The epoxide opening ensures a defined stereochemical outcome for the substituents at the C3 and C4 positions. researchgate.net
Another prominent strategy is the diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester precursor. This key step has been employed in the asymmetric synthesis of the gastroprokinetic agent (+)-(3S,4R)-cisapride, which features a 3-methoxy-4-aminopiperidine core. The reaction sets the (3S,4R)-configuration, which corresponds to a cis relationship between the methoxy and amino groups. researchgate.net
Furthermore, the synthesis of 3-aryl-4-piperidones followed by reduction can lead to mixtures of diastereoisomers. For instance, the synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine initially produces a mixture of two diastereoisomers. Subsequent chemical manipulation, such as treatment with benzoyl chloride, allows for the selective isolation of the desired cis isomer. prepchem.com
| Method | Key Intermediate | Primary Outcome | Reference |
|---|---|---|---|
| Regioselective Epoxide Ring-Opening | N-benzyl-3-methyl-3,4-epoxi-piperidine | Provides access to cis-3-methyl-4-aminopiperidine derivatives | researchgate.net |
| Diastereoselective Conjugate Addition | tert-butyl 5-[N-3′-(4″-fluorophenoxy)propyl-N-allylamino]pent-2-enoate | Sets the (3S,4R)-cis configuration | researchgate.net |
| Reduction and Isomer Separation | 3-p-methoxyphenyl-1-methyl-4-piperidone | Initially a mixture of diastereoisomers, followed by isolation of the cis isomer | prepchem.com |
Enantioselective Methodologies for Specific Isomers
Beyond controlling the relative stereochemistry, achieving enantioselectivity to produce a single enantiomer is often necessary for pharmaceutical applications. Enantioselective methods typically employ chiral catalysts, auxiliaries, or starting materials to influence the formation of one specific isomer.
A notable example is the asymmetric synthesis of (+)-(3S,4R)-cisapride. This process utilizes the diastereoselective conjugate addition of a chiral nucleophile, lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, to an achiral substrate. This step, combined with an in situ enolate oxidation using (–)-camphorsulfonyloxaziridine, effectively establishes the desired (3S,4R)-configuration of the piperidine ring. researchgate.net This approach demonstrates how chirality can be introduced and relayed to create a specific enantiomer of a complex piperidine derivative.
The broader field of piperidine synthesis leverages catalyst-controlled C-H functionalization to achieve high levels of stereocontrol. Rhodium-catalyzed reactions, for example, can be tuned by selecting specific chiral ligands and amine protecting groups to direct functionalization to specific positions on the piperidine ring with high diastereo- and enantioselectivity. nih.gov While not applied directly to this compound in the cited literature, these methodologies represent a powerful tool for the enantioselective synthesis of specifically substituted isomers. nih.gov
Introduction of Methoxy and Methyl Substituents
The successful synthesis of the target compound requires precise methods for installing the methoxy group at the C3 position and the methyl group at the C4 position. This is achieved through regioselective functionalization strategies and specific alkylation and etherification reactions.
Regioselective Functionalization Strategies
Regioselectivity—the control of where a reaction occurs on a molecule—is paramount. One advanced strategy involves the generation and trapping of a 3,4-piperidyne, a highly reactive intermediate. This allows for the strategic construction of functionalized piperidines, where nucleophilic addition can occur preferentially at the C4 position, guided by the distortion of the piperidyne intermediate. nih.gov
Another powerful approach is the direct, site-selective C-H functionalization of the piperidine ring. The selectivity of this method can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions (C2, C3, or C4) based on the specific catalyst and protecting group combination used, offering a versatile method for introducing substituents at desired locations. nih.gov
For precursors like pyridines, which can be reduced to piperidines, regioselective functionalization provides an alternative route. Strategies for the 4,5-regioselective functionalization of 2-chloropyridines have been developed, establishing a framework for creating orthogonally functionalized pyridine derivatives that can serve as precursors to specifically substituted piperidines. mdpi.com
Alkylation and Etherification Reactions
Once the piperidine core is established, the methyl and methoxy groups are typically introduced via alkylation and etherification reactions.
Alkylation: The introduction of the methyl group at the C4 position can be accomplished by the alkylation of a 3-substituted-4-piperidone. The piperidone is first converted to its enolate or enamine, which then reacts with a methylating agent. rsc.org This sequence places the methyl group adjacent to the carbonyl, which can then be converted to other functional groups if needed.
Etherification: The methoxy group is introduced via an etherification reaction. A common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a methyl halide or other methylating agent. organic-chemistry.org In the context of synthesizing 3-methoxy-piperidine derivatives, a hydroxyl group at the C3 position is deprotonated with a base like sodium hydride and then treated with methyl iodide to form the methoxy ether. researchgate.net Alternative "green" approaches include reductive etherification, where an aldehyde is converted to an ether in the presence of an alcohol and a suitable catalyst, such as certain zirconium or hafnium complexes. osti.gov
Protecting Group Chemistry in this compound Synthesis
The piperidine nitrogen is a reactive secondary amine that often requires protection during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable to the reaction conditions used for modifying the ring and easily removable at a later stage.
Amine Protection Strategies and Deprotection Methodologies
A variety of protecting groups are employed in piperidine synthesis, with the choice often influencing the reactivity and selectivity of subsequent steps. nih.gov
Carbamates (Boc, Cbz): The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. The N-Boc group is stable under many conditions but is readily removed with acid, such as trifluoroacetic acid. nih.gov The Cbz group is also robust and is typically removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a method that is clean and efficient. google.com
Benzyl (Bn) Group: An N-benzyl group is another common protecting group. Like the Cbz group, it is often removed via palladium-catalyzed hydrogenolysis. google.com
Imines (Benzophenone): In molecules with multiple amine groups, selective protection may be necessary. For example, in 4-aminopiperidine, the primary amine at C4 can be selectively protected as a benzophenone imine, leaving the secondary ring amine free for further reactions. This protecting group can be removed under acidic conditions. google.com
| Protecting Group | Abbreviation | Deprotection Method | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | researchgate.netnih.gov |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | google.com |
| Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | google.com |
| Diphenylmethylene (from Benzophenone) | - | Acidic conditions | google.com |
Hydroxyl and Carbonyl Protection in Synthesis
The synthesis of this compound often proceeds through intermediates containing hydroxyl and/or carbonyl functionalities. The protection of these groups is a critical step to prevent undesired side reactions and to ensure the desired regioselectivity and stereoselectivity.
A plausible synthetic route commences with the preparation of a key intermediate, a 4-methyl-1,2,3,6-tetrahydropyridine derivative. The nitrogen of the piperidine ring is typically protected to prevent its interference in subsequent reactions. The benzyl (Bn) group is a common choice for this purpose, as it is relatively stable under various reaction conditions and can be removed later via hydrogenolysis. The synthesis of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine can be achieved from commercially available starting materials.
The introduction of the hydroxyl group at the 3-position can be accomplished through a hydroboration-oxidation reaction of the tetrahydropyridine intermediate. This two-step process typically involves the reaction of the alkene with a borane reagent, such as borane-tetrahydrofuran complex (BH3·THF), followed by oxidation with hydrogen peroxide in the presence of a base. The hydroboration step is generally regioselective, with the boron atom adding to the less substituted carbon of the double bond (C-4), leading to the hydroxyl group being introduced at the C-3 position. The stereochemistry of the hydroxyl group can be influenced by the choice of borane reagent and reaction conditions.
Once the 3-hydroxy-4-methylpiperidine scaffold is established, the hydroxyl group is converted to a methoxy group. This transformation is commonly achieved through a Williamson ether synthesis. The N-protected 3-hydroxy-4-methylpiperidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide is then reacted with a methylating agent, like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to yield the desired this compound derivative.
Table 1: Protecting Groups in the Synthesis of this compound Derivatives
| Functional Group to Protect | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Amine (Piperidine Nitrogen) | Benzyl | Bn | Benzyl bromide, Benzyl chloride | Hydrogenolysis (e.g., H2, Pd/C) |
| Amine (Piperidine Nitrogen) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Acid (e.g., TFA, HCl) |
| Hydroxyl | - | - | - | - |
Note: In the direct synthesis of the methoxy derivative, the hydroxyl group is an intermediate that is immediately converted to the ether, thus not requiring a separate protecting group.
Challenges and Advances in Large-Scale Synthesis and Process Development
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful process development and optimization.
Challenges in Large-Scale Synthesis:
Reagent Handling and Safety: The use of hazardous reagents such as sodium hydride (highly flammable) and methyl iodide (toxic and carcinogenic) in the Williamson ether synthesis requires specialized equipment and stringent safety protocols for large-scale operations.
Reaction Conditions: The hydroboration reaction often utilizes borane reagents that can be pyrophoric and require careful handling. Maintaining consistent temperature control during exothermic reactions on a large scale is critical to ensure safety and product quality.
Purification: The purification of intermediates and the final product on a large scale can be challenging. Distillation, crystallization, and chromatography, which are common laboratory techniques, may not be economically viable or easily scalable. The development of efficient and scalable purification methods is essential.
Advances in Process Development:
Flow Chemistry: The use of continuous flow reactors for hazardous reactions, such as those involving strong bases or pyrophoric reagents, can offer significant safety and efficiency advantages over traditional batch processing. Flow chemistry allows for better control of reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity.
Process Optimization: Detailed studies of reaction kinetics, thermodynamics, and process parameters (e.g., temperature, pressure, reaction time, catalyst loading) are crucial for optimizing each step of the synthesis for large-scale production. Design of Experiments (DoE) can be a powerful tool for efficiently exploring the reaction space and identifying optimal conditions.
Telescoping Processes: To improve efficiency and reduce waste, "telescoping" or "one-pot" processes are being developed where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates. This approach can significantly reduce processing time, solvent usage, and waste generation.
Alternative Reagents: Research into safer and more environmentally friendly alternatives to hazardous reagents is ongoing. For example, the use of dimethyl carbonate as a less toxic methylating agent in place of methyl iodide is an area of active investigation.
A practical kilogram-scale synthesis of a related chiral intermediate, (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, has been reported, demonstrating the feasibility of producing complex piperidine derivatives on a larger scale. acs.org This synthesis utilized a Shapiro reaction and classical resolution to achieve high enantiopurity. Such advancements in the synthesis of key building blocks can pave the way for the efficient large-scale production of this compound and its derivatives.
Structural Characterization and Advanced Analytical Techniques
Advanced Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are indispensable in confirming the identity and purity of 3-Methoxy-4-methylpiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique insights into the molecule's structure.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be constructed.
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons closer to the electronegative oxygen and nitrogen atoms are expected to appear at a lower field (higher ppm value).
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H on Piperidine (B6355638) Ring | 2.5 - 3.1 | Multiplet | 7H |
| Methoxy (B1213986) Protons (-OCH₃) | ~3.3 | Singlet | 3H |
| Methyl Protons (-CH₃) | ~0.9 | Doublet | 3H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. The chemical shifts are indicative of the type of carbon atom (e.g., sp³, sp²), its connectivity, and the presence of nearby electronegative atoms. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Piperidine Ring Carbons | 25 - 60 |
| Methoxy Carbon (-OCH₃) | 55 - 60 |
Note: These are approximate chemical shift ranges. The exact values can be influenced by the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques provide further detail about the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivity throughout the piperidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It is used to definitively assign which protons are bonded to which carbons.
Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. libretexts.org For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 129.2 | Molecular Ion |
| [M-CH₃]⁺ | 114.2 | Loss of a methyl radical |
Note: The relative intensities of the fragment ions can provide additional structural information. The base peak is the most intense peak in the spectrum.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oregonstate.edu Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretch: A secondary amine typically shows a moderate absorption in the region of 3300-3500 cm⁻¹. libretexts.org
C-H stretch: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. vscht.cz
C-O stretch: The C-O stretching of the methoxy group would likely appear in the 1050-1150 cm⁻¹ range.
N-H bend: The bending vibration for the N-H bond of the secondary amine can be seen around 1590-1650 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| N-H Bend (amine) | 1590 - 1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
For this compound, the solid-state structure, including the conformation of the piperidine ring and the relative stereochemistry of the methoxy and methyl substituents, could be unequivocally determined through single-crystal X-ray diffraction. This analysis would reveal whether the substituents adopt a cis or trans configuration and the preferred chair or boat conformation of the piperidine ring.
As of the latest literature review, specific crystallographic data, such as unit cell parameters, space group, and atomic coordinates for this compound, have not been reported in publicly accessible databases. However, the general principles of the technique would involve crystallizing the compound and exposing it to X-ray beams. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal lattice and the arrangement of the molecules within it.
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description | Example Data (Illustrative) |
| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 5.8, c = 12.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.3, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 705.4 |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density | The theoretical density of the crystal. | 1.21 g/cm³ |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Chromatographic Separation Techniques for Isomer Analysis
The presence of two stereocenters in this compound (at the C3 and C4 positions) gives rise to the possibility of stereoisomers (cis and trans diastereomers). Chromatographic techniques are essential for the separation, identification, and quantification of these isomers.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile compounds. For the isomeric analysis of this compound, a chiral stationary phase could be employed to separate the different stereoisomers. Alternatively, derivatization with a chiral reagent could be used to form diastereomeric derivatives that can be separated on a standard achiral stationary phase.
A comprehensive search of scientific literature did not yield a specific, validated HPLC method for the analysis of this compound. However, a typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Table 2: Illustrative HPLC Parameters for Isomer Analysis
| Parameter | Description | Typical Conditions |
| Column | The stationary phase where separation occurs. | Chiral stationary phase (e.g., cellulose-based) |
| Mobile Phase | The solvent that carries the analyte through the column. | Isocratic or gradient mixture of hexane/isopropanol |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Detection | The method used to detect the analyte as it elutes. | UV-Vis at a specific wavelength or Mass Spectrometry (MS) |
| Temperature | The operating temperature of the column. | 25 °C |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis, particularly for assessing purity and separating diastereomers. The use of a chiral capillary column could potentially allow for the separation of all stereoisomers.
Table 3: General Gas Chromatography Parameters
| Parameter | Description | Typical Conditions |
| Column | The stationary phase where separation occurs. | Capillary column with a chiral stationary phase |
| Carrier Gas | The inert gas that carries the analyte through the column. | Helium or Nitrogen |
| Inlet Temperature | The temperature at which the sample is vaporized. | 250 °C |
| Oven Program | The temperature profile of the column during the run. | Initial temp. of 100°C, ramped to 250°C |
| Detector | The method used to detect the analyte as it elutes. | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Note: These parameters are general and would need to be optimized for the specific analysis of this compound.
Column chromatography is a fundamental purification technique in synthetic chemistry. It is used to separate a compound of interest from byproducts and unreacted starting materials. In the synthesis of this compound, column chromatography would be an essential step to obtain the pure compound. For instance, in the synthesis of trans-(RS)-3-methoxy-4-methyl-1-(phenylmethyl)piperidine hydrochloride, a precursor to the target compound, purification is achieved via flash column chromatography. googleapis.com
This technique involves packing a glass column with a solid adsorbent (stationary phase), most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (mobile phase) is passed through the column. The separation occurs based on the differential adsorption of the components of the mixture to the stationary phase.
Table 4: Components of a Typical Column Chromatography Setup for Purification
| Component | Role in Purification | Example for Piperidine Derivatives googleapis.com |
| Stationary Phase | The solid adsorbent that selectively retains components of the mixture. | Silica gel |
| Mobile Phase (Eluent) | The solvent that carries the components through the stationary phase at different rates. | A mixture of a non-polar and a polar solvent, such as dichloromethane (B109758) and methanol. |
| Crude Mixture | The unpurified product from a chemical reaction. | The reaction output containing the desired piperidine derivative and impurities. |
| Purified Fractions | The collected portions of the eluent containing the separated, pure compound. | Fractions containing pure trans-(RS)-3-methoxy-4-methyl-1-(phenylmethyl)piperidine. |
Stereochemistry and Conformational Analysis of 3 Methoxy 4 Methylpiperidine
Isomerism in Substituted Piperidines
The structural complexity of 3-Methoxy-4-methylpiperidine arises from the presence of two stereocenters and the cyclic nature of its piperidine (B6355638) core. This gives rise to multiple isomers, each with distinct three-dimensional arrangements and properties.
This compound possesses two chiral centers at the C3 and C4 positions of the piperidine ring, where the methoxy (B1213986) and methyl groups are attached, respectively. The presence of these two distinct stereocenters means that the molecule can exist as four possible stereoisomers.
These stereoisomers are grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The pairs are:
(3R, 4R)-3-Methoxy-4-methylpiperidine and (3S, 4S)-3-Methoxy-4-methylpiperidine
(3R, 4S)-3-Methoxy-4-methylpiperidine and (3S, 4R)-3-Methoxy-4-methylpiperidine
The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. For instance, the (3R, 4R) isomer and the (3R, 4S) isomer are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties.
The diastereomeric relationships in this compound are more commonly described in terms of cis-trans isomerism. This geometric isomerism refers to the relative orientation of the methoxy and methyl substituents with respect to the plane of the piperidine ring.
Cis Isomers : In the cis configuration, the methoxy and methyl groups are located on the same side of the ring. This arrangement corresponds to the (3R, 4S) and (3S, 4R) enantiomeric pair.
Trans Isomers : In the trans configuration, the methoxy and methyl groups are situated on opposite sides of the ring. This corresponds to the (3R, 4R) and (3S, 4S) enantiomeric pair.
Cis and trans isomers, being diastereomers, have distinct physical properties and energetic stabilities, which primarily result from their different conformational preferences. rsc.org
Conformational Preferences of the Piperidine Ring
The piperidine ring is not planar and adopts various three-dimensional conformations to minimize internal strain. The stability of these conformations is significantly influenced by the nature and position of its substituents.
Like cyclohexane, the piperidine ring can adopt several conformations, with the most notable being the chair and boat forms. The chair conformation is overwhelmingly favored energetically for most piperidine derivatives because it minimizes both angle strain and torsional strain, where all carbon-carbon bonds are staggered. ias.ac.in
The boat conformation is considerably less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. However, boat or, more commonly, twist-boat conformations can exist as transition states during the process of ring inversion or may be populated in highly crowded or structurally constrained piperidine systems. nih.govnih.gov
In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Generally, substituents prefer the more spacious equatorial position to avoid steric repulsion with other axial substituents, known as 1,3-diaxial interactions. libretexts.org
For this compound, the conformational preference depends on its cis or trans configuration:
Trans Isomers : The most stable conformation for the trans isomer is a chair form where both the methoxy group at C3 and the methyl group at C4 occupy equatorial positions (diequatorial). This arrangement minimizes steric strain and avoids unfavorable 1,3-diaxial interactions. libretexts.org Research on the closely related N-trifluoroacetyl-2-methoxy-4-methylpiperidine confirms that its trans isomers adopt stable chair conformations. researchgate.net
Cis Isomers : In the cis isomer, a diequatorial arrangement is impossible. In a chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial). This leads to an equilibrium between two possible chair conformations through ring flipping. The presence of an axial substituent introduces steric strain. A study on N-trifluoroacetyl-2-methoxy-4-methylpiperidine revealed that the cis isomer exists in a "greatly distorted chair" conformation, suggesting that the steric demands of the axial group cause a deviation from the ideal chair geometry to alleviate strain. researchgate.net
| Isomer | Relative Substituent Positions | Most Stable Conformation | Key Features |
|---|---|---|---|
| Trans | (3,4)-diequatorial | Chair | Low steric strain; both groups in spacious equatorial positions. |
| Cis | (3,4)-axial/equatorial | Distorted Chair | Equilibrium between two chair forms; steric strain from the axial group may cause distortion from ideal geometry. researchgate.net |
Ring inversion is the conformational process where one chair form of the piperidine ring flips into the other. This dynamic process is crucial for understanding the behavior of substituted piperidines. The inversion proceeds through a high-energy twist-boat intermediate. scribd.com
Determination of Absolute and Relative Stereochemistry
The unambiguous assignment of the absolute and relative stereochemistry of the four stereoisomers of this compound is fundamental for understanding its structure-activity relationships. This is typically achieved through a combination of chiral derivatization methods and spectroscopic techniques.
Chiral derivatization is a powerful strategy for determining the absolute configuration of chiral molecules. This method involves reacting the enantiomers or diastereomers of this compound with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These derivatives can then be separated and analyzed using standard chromatographic or spectroscopic techniques.
One common approach is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The reaction of (R)- and (S)-Mosher's acid chlorides with the piperidine nitrogen or a hydroxyl group (if present after demethylation) would yield diastereomeric amides or esters. The resulting diastereomers exhibit distinct signals in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess and the absolute configuration of the original piperidine.
Another widely used method is Marfey's method, which employs 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) as the chiral derivatizing agent. Reaction of the piperidine's secondary amine with FDAA forms diastereomeric adducts that can be readily separated by high-performance liquid chromatography (HPLC). By comparing the retention times with those of standards of known configuration, the absolute stereochemistry of the this compound enantiomers can be established.
Table 1: Common Chiral Derivatizing Agents and Their Applications
| Chiral Derivatizing Agent | Functional Group Targeted | Analytical Method | Information Obtained |
|---|---|---|---|
| (R)- and (S)-Mosher's acid chloride | Amine, Hydroxyl | NMR Spectroscopy | Absolute Configuration, Enantiomeric Excess |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Primary/Secondary Amine | HPLC | Absolute Configuration |
This table is generated based on established chemical principles and may not reflect specific experimental data for this compound.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for determining both the relative and absolute stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can be used to distinguish between the cis and trans diastereomers of this compound based on the coupling constants (J-values) and chemical shifts of the ring protons.
Relative Stereochemistry (cis vs. trans): In the chair conformation of the piperidine ring, the dihedral angle between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons is different, leading to distinct ³J(H,H) coupling constants. For the proton at C3, a large coupling constant (typically 8-13 Hz) with one of the C2 protons would indicate a trans-diaxial relationship, suggesting a specific relative stereochemistry. In contrast, small coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. The relative orientation of the methoxy and methyl groups can be inferred from these coupling patterns.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons. For example, in the cis isomer, a NOE correlation would be expected between the axial proton at C3 and the axial methyl group at C4, whereas such a correlation would be absent in the trans isomer.
X-ray Crystallography:
Single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry. By obtaining a suitable crystal of a single stereoisomer or a derivative (e.g., a salt with a chiral acid or a chiral derivatized product), the precise three-dimensional arrangement of the atoms in the molecule can be determined, unequivocally establishing the cis or trans relationship between the substituents and the absolute configuration at each stereocenter.
Table 2: Representative Spectroscopic Data for Distinguishing Stereoisomers of Substituted Piperidines
| Spectroscopic Technique | Parameter | Expected Observation for cis-3,4-disubstituted piperidine | Expected Observation for trans-3,4-disubstituted piperidine |
|---|---|---|---|
| ¹H NMR | ³J(H3, H4) | Small (axial-equatorial or equatorial-axial) | Large (diaxial) or Small (diequatorial) |
| NOESY | NOE between H3 and CH₃ protons | Present (if both are axial) | Absent or weak |
This table presents expected trends based on the analysis of related substituted piperidines and may not represent actual experimental values for this compound.
Stereoelectronic Effects in this compound
The conformational preferences of this compound are not solely dictated by steric hindrance but are also significantly influenced by stereoelectronic effects. These effects arise from the interaction of electron orbitals and can stabilize conformations that might otherwise be considered sterically unfavorable.
In this compound, the key stereoelectronic interactions are the anomeric effect and gauche interactions.
Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom in a saturated ring to occupy the axial position, despite the potential for greater steric hindrance. In the case of this compound, this effect involves the interaction between the lone pair of electrons on the piperidine nitrogen atom and the antibonding orbital (σ) of the C3-O bond. This n → σ hyperconjugation is maximized when the nitrogen lone pair and the C-O bond are anti-periplanar, which occurs when the methoxy group is in the axial position. This stabilizing interaction can lead to a significant population of the conformer with an axial methoxy group, particularly for the cis-isomer.
Gauche Interactions: Gauche interactions are a form of steric strain that occurs when two substituents on adjacent atoms in a Newman projection have a dihedral angle of 60°. In the chair conformation of the piperidine ring, the substituents can be either axial or equatorial. An equatorial methyl group at C4 will have gauche interactions with the C3 and C5 methylene (B1212753) groups of the ring. An axial methyl group will experience more significant 1,3-diaxial interactions with the axial protons at C2 and C6, which are energetically more costly. Therefore, the 4-methyl group will have a strong preference for the equatorial position to minimize these steric clashes.
The final conformational equilibrium of each diastereomer of this compound will be a balance between these opposing forces: the stereoelectronic preference for an axial methoxy group (anomeric effect) and the steric preference for an equatorial methyl group. Computational studies, such as those employing Density Functional Theory (DFT), are often used to calculate the relative energies of the different conformers and predict the most stable geometries.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-methoxy-α-trifluoromethylphenylacetic acid |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |
Reactivity and Derivatization Chemistry of 3 Methoxy 4 Methylpiperidine
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring makes it a nucleophilic center, readily participating in a variety of reactions to form N-substituted derivatives.
N-Alkylation: The secondary amine functionality of 3-methoxy-4-methylpiperidine allows for the introduction of alkyl groups through N-alkylation. This reaction typically involves the treatment of the piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base can range from weaker bases like potassium carbonate to stronger bases such as sodium hydride, depending on the reactivity of the alkylating agent and the desired reaction conditions. For sterically hindered secondary amines, more reactive alkylating agents or more forcing conditions may be necessary to achieve efficient conversion. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Commonly used conditions for the N-alkylation of piperidines include stirring the reactants in a suitable solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF) at room temperature or with gentle heating researchgate.net. The slow addition of the alkyl halide can help to control the reaction and minimize the formation of quaternary ammonium (B1175870) salts, which can occur if an excess of the alkylating agent is used researchgate.net.
N-Acylation: The nitrogen atom of this compound can also be acylated to form amides. This is a fundamental transformation often used for the protection of the amine group or for the synthesis of biologically active molecules. N-acylation is typically achieved by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). The reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct (e.g., HCl) nih.gov.
A variety of conditions have been developed for N-acylation, including catalyst-free methods. For instance, the reaction of amines with acetic anhydride can proceed efficiently without a solvent or catalyst, highlighting the inherent reactivity of the amine towards acylation chemrxiv.org. The choice of solvent and reaction conditions can be tailored based on the specific acylating agent and the substrate's reactivity.
| Reaction Type | Reagent | Base | Solvent | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | Acetonitrile or DMF | Room temperature to elevated temperatures |
| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine or Pyridine | Dichloromethane (B109758) or THF | 0 °C to room temperature |
| N-Acylation | Acid Anhydride ((RCO)₂O) | None or Base | Solvent-free or various solvents | Room temperature |
The N-alkylation and N-acylation reactions are primary methods for the formation of a wide array of N-substituted derivatives of this compound. These reactions allow for the introduction of various functional groups onto the nitrogen atom, which can significantly alter the physical, chemical, and biological properties of the parent molecule. For example, the introduction of long alkyl chains can increase lipophilicity, while the addition of aromatic or heterocyclic moieties can introduce new electronic and steric features. The synthesis of such derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships.
Further alkylation of the tertiary amine resulting from N-alkylation, or the direct reaction of this compound with an excess of a reactive alkylating agent, leads to the formation of a quaternary ammonium salt. This process is known as quaternization. The reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom. The rate and success of quaternization can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent rsc.org. For piperidine derivatives, the incoming alkyl group will typically approach the nitrogen from the sterically less hindered face, which can lead to diastereoselectivity in chiral or conformationally restricted systems rsc.orgresearchgate.net. The resulting quaternary ammonium salts have distinct properties from their amine precursors, including increased water solubility and different biological activities.
| Reactant | Alkylating Agent | Product Type |
| This compound | Excess Methyl Iodide | 3-Methoxy-1,1,4-trimethylpiperidinium iodide |
| N-Alkyl-3-methoxy-4-methylpiperidine | Alkyl Halide | N,N-Dialkyl-3-methoxy-4-methylpiperidinium halide |
Reactions at the Ring Carbon Atoms
While reactions at the nitrogen atom are more common due to its inherent nucleophilicity, the carbon atoms of the piperidine ring can also undergo transformations, although this often requires more specific reagents and conditions.
Transformations at C3 (Methoxy Group): The methoxy (B1213986) group at the C3 position is an ether linkage. Ether cleavage is a possible transformation, which typically requires harsh conditions such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com. This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would lead to the formation of a 3-hydroxypiperidine (B146073) derivative. The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions chemistrysteps.comlibretexts.org. Given the secondary nature of the carbon at C3, an SN2 mechanism is more likely.
Ring transformations and rearrangements of the piperidine ring in this compound are not commonly reported. Such reactions are generally not facile for saturated heterocyclic systems unless specific functional groups are present to facilitate them. For instance, the presence of a hydroxyl group adjacent to a leaving group can sometimes lead to ring expansion or contraction. While there is no direct evidence for such rearrangements in this compound under normal conditions, it is conceivable that under specific, high-energy conditions or with particular reagents, rearrangements could be induced. For example, some rearrangement reactions of substituted piperidines have been documented in the context of specific synthetic methodologies, but these are generally not simple transformations of a pre-existing piperidine core nih.gov.
Role as a Chemical Reagent or Catalyst
Substituted piperidines, such as this compound, are valuable compounds in organic synthesis, primarily utilized for their basic and nucleophilic properties. While specific catalytic applications for this compound are not extensively documented in dedicated studies, its reactivity can be inferred from the well-established chemistry of closely related analogs, particularly in pivotal reactions like the deprotection of amine protecting groups.
Applications in Organic Reactions (e.g., Fmoc Deprotection, Catalysis)
The piperidine scaffold is a cornerstone in modern synthetic chemistry, most notably in the realm of peptide synthesis. One of its most critical applications is in the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS).
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is a base-labile protecting group for amines, and its removal is a crucial, repetitive step in the assembly of peptide chains. While piperidine has traditionally been the reagent of choice for this task, concerns over its toxicity and status as a controlled substance have driven research into effective alternatives. luxembourg-bio.comnih.gov Among these, 4-methylpiperidine (B120128) has emerged as a highly efficient and widely adopted substitute. luxembourg-bio.comiris-biotech.de
Research comparing 4-methylpiperidine with piperidine and another alternative, piperazine (B1678402), has shown that it performs with similar or, in some cases, superior efficacy. nih.govscielo.org.mx Studies have demonstrated that 4-methylpiperidine can be used to synthesize a wide variety of peptides, including those with non-natural amino acids, achieving comparable yields and purity to those synthesized using piperidine. scielo.org.mx For instance, when synthesizing the peptide RRWQWRMKKLG, using a 20% solution of 4-methylpiperidine in DMF resulted in a 70% yield, which was nearly identical to the 71% yield obtained with piperidine under the same conditions. scielo.org.mx
The structural similarity of this compound to 4-methylpiperidine suggests it would function effectively in the same capacity. The fundamental reactivity resides in the secondary amine of the piperidine ring, which is present in both molecules. The electronic effect of the 3-methoxy group is not expected to diminish the amine's basicity to a degree that would inhibit its deprotection capabilities.
A comparative study on the synthesis of four different peptide sequences using 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) as deprotection reagents highlights their interchangeability. The results, summarized in the table below, show that all three reagents provide similar outcomes in terms of yield and purity, reinforcing the viability of substituted piperidines as effective reagents in SPPS. nih.govnih.gov
Table 1: Comparative Performance of Deprotection Reagents in SPPS
| Peptide Sequence | Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
|---|---|---|---|---|
| NBC155 | 4MP | 35.8 | 75 | 26.9 |
| PP | 41.4 | 75 | 31.1 | |
| PZ | 40.0 | 75 | 30.0 | |
| NBC747 | 4MP | 41.8 | 80 | 33.4 |
| PP | 38.6 | 80 | 30.9 | |
| PZ | 35.0 | 80 | 28.0 | |
| NBC759 | 4MP | 34.2 | 70 | 23.9 |
| PP | 38.8 | 70 | 27.2 | |
| PZ | 35.0 | 70 | 24.5 | |
| NBC1951 | 4MP | 25.8 | 65 | 16.8 |
| PP | 31.2 | 65 | 20.3 | |
| PZ | 26.0 | 65 | 16.9 |
Data sourced from a study comparing deprotection reagents in microwave-assisted Fmoc peptide synthesis. nih.gov
Interaction Mechanisms as a Base or Nucleophile
The efficacy of this compound and its analogs in reactions such as Fmoc deprotection stems from the dual reactivity of the piperidine nitrogen, which can function as both a base and a nucleophile. nih.gov
Mechanism as a Base
The removal of the Fmoc group is initiated by a base-catalyzed β-elimination reaction. luxembourg-bio.com In the first step, the piperidine derivative acts as a Brønsted-Lowry base, abstracting the relatively acidic proton from the C9 position of the fluorenyl ring system. This proton abstraction is the rate-determining step and leads to the formation of a carbanion intermediate. This intermediate is unstable and rapidly undergoes elimination, releasing carbon dioxide and the free amine of the peptide, while generating a reactive byproduct, dibenzofulvene (DBF). luxembourg-bio.com
Mechanism as a Nucleophile
In the second stage of the mechanism, a second molecule of the piperidine derivative acts as a nucleophile. researchgate.net The highly reactive dibenzofulvene byproduct, if left unscavenged, can undergo polymerization or cause side reactions with the newly deprotected amine. To prevent this, an excess of the basic reagent is used. The piperidine nitrogen attacks the exocyclic double bond of the dibenzofulvene in a Michael-type addition. This nucleophilic attack forms a stable, covalent adduct (dibenzofulvene-piperidine adduct), effectively trapping the DBF and preventing it from engaging in undesirable side reactions. scielo.org.mxresearchgate.net This "scavenger" action is crucial for maintaining the high fidelity and purity of the synthesized peptide. researchgate.net
This dual functionality—acting first as a base to initiate the deprotection and second as a nucleophile to quench the reactive byproduct—is a hallmark of the utility of piperidine and its derivatives in organic synthesis.
Computational and Theoretical Investigations of 3 Methoxy 4 Methylpiperidine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical research, offering detailed insights into electronic structure and molecular properties. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a molecule, from which numerous other properties can be derived.
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. While highly accurate, they can be computationally expensive.
Density Functional Theory (DFT) has become a more common and practical approach for studying molecules of the size of 3-Methoxy-4-methylpiperidine. nih.gov DFT is also a quantum mechanical method, but it is based on calculating the electron density of a system rather than its complex wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it ideal for investigating the properties of substituted piperidines. researchgate.net
Studies on related piperidine (B6355638) derivatives frequently use DFT to gain insights into molecular geometry, electronic stability, and chemical reactivity. researchgate.net For this compound, DFT calculations would be employed to optimize the molecular geometry, determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformations.
The accuracy of any quantum chemical calculation is highly dependent on the chosen "level of theory" (the specific DFT functional or ab initio method) and the "basis set." A basis set is a set of mathematical functions used to build the molecular orbitals.
The selection involves a trade-off between accuracy and computational resources. Larger basis sets with more functions provide greater flexibility for describing the distribution of electrons, leading to more accurate results at a higher computational cost. For organic molecules like piperidine derivatives, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed. nih.govrsc.org The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing non-covalent interactions and the electron density far from the nucleus.
The choice of the DFT functional, such as the widely used B3LYP, is also critical. The B3LYP functional has been shown to provide reliable results for the geometries and electronic properties of a wide range of organic compounds, including heterocyclic systems. nih.gov
Table 1: Commonly Used Basis Sets in DFT Calculations for Organic Molecules
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d) | A split-valence basis set with added polarization functions on heavy (non-hydrogen) atoms. | Good for initial geometry optimizations and frequency calculations. |
| 6-31G(d,p) | Adds polarization functions to hydrogen atoms as well. | A standard choice for reliable geometries and energies of organic molecules. |
| 6-311++G(d,p) | A triple-split valence basis set with diffuse functions on both heavy atoms and hydrogen. | Provides higher accuracy for energy calculations, electronic properties, and systems with potential anionic character or weak interactions. |
Conformational Energy Landscape Exploration
The non-planar, saturated ring of piperidine can adopt several conformations, primarily the "chair," "boat," and "twist-boat" forms. The substituents on the ring—in this case, a methoxy (B1213986) group at position 3 and a methyl group at position 4—introduce stereoisomerism (cis and trans isomers) and further influence the conformational preferences.
Exploring the conformational energy landscape via computational methods is essential to identify the most stable (lowest energy) three-dimensional structures of the molecule. This process typically involves:
Geometry Optimization: Starting from various initial geometries (e.g., different chair conformations with substituents in axial or equatorial positions), DFT calculations are used to find the nearest local energy minimum.
Energy Comparison: The energies of all optimized stable conformers are compared to determine the global minimum—the most stable conformation of the molecule.
For N-methyl piperidine, computational studies have identified distinct energy minima for chair and twist structures. rsc.org A similar analysis for this compound would reveal the energetic preference for placing the larger methoxy and methyl groups in equatorial positions to minimize steric hindrance, a common principle in cyclohexane and piperidine chemistry.
Table 2: Illustrative Relative Energies of Conformers for cis-3-Methoxy-4-methylpiperidine Note: This data is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found in the searched literature. The values represent typical energy differences found in substituted piperidines.
| Conformer | 3-Methoxy Position | 4-Methyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Equatorial | Equatorial | 0.00 (Global Minimum) |
| Chair 2 | Axial | Axial | 3.5 |
| Twist-Boat | - | - | 5.8 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and assign spectral features.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental spectra helps to confirm the proposed structure and assign specific signals to each atom in the molecule. mdpi.com
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. This theoretical spectrum is invaluable for assigning the various peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C-N bends, or ring vibrations. anu.edu.au
Table 3: Illustrative Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) Note: This data is hypothetical and for illustrative purposes only.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 52.5 | 52.1 |
| C3 | 78.9 | 78.5 |
| C4 | 35.2 | 34.9 |
| C5 | 28.1 | 28.4 |
| C6 | 47.3 | 46.9 |
| -OCH₃ | 56.8 | 56.5 |
| 4-CH₃ | 18.4 | 18.7 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations use classical mechanics (Newton's equations of motion) to model the movements of atoms and molecules in a system, often including explicit solvent molecules to mimic solution-phase conditions. researchgate.net
For this compound, an MD simulation would provide insights into:
Conformational Flexibility: How the piperidine ring and its substituents move and interconvert between different conformations at a given temperature.
Solvent Interactions: The formation and dynamics of hydrogen bonds between the piperidine nitrogen and solvent molecules like water.
Structural Stability: Analysis of metrics like the root-mean-square deviation (RMSD) can show how stable a particular conformation is over the simulation time. researchgate.net
MD simulations are particularly useful for understanding how a molecule's flexibility and shape change in a biological environment, which is crucial for applications like drug design. nih.gov
Table 4: Typical Parameters for a Molecular Dynamics Simulation Setup
| Parameter | Description | Example Value |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, OPLS |
| Solvent Model | The model used to represent solvent molecules. | TIP3P (for water) |
| Simulation Time | The total duration of the simulation. | 100 ns |
| Time Step | The interval between successive calculations of forces and positions. | 2 fs |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
Chemical Reactivity and Electronic Structure Analysis
DFT provides a wealth of information about a molecule's electronic structure, which is directly related to its chemical reactivity. Key analyses include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. researchgate.net For this compound, the lone pair on the nitrogen atom would be expected to be a region of strong negative potential.
Table 5: Illustrative Calculated Global Reactivity Descriptors Note: This data is hypothetical and for illustrative purposes.
| Descriptor | Definition | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 | Related to electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 | Related to electron-accepting ability |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 7.7 | High gap suggests high kinetic stability |
| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.85 | Resistance to change in electron distribution |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
No published data is available for the HOMO-LUMO analysis of this compound. This type of analysis would typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and the visualization of the orbital distributions. These parameters are crucial for understanding the molecule's chemical reactivity and electronic properties.
Molecular Electrostatic Potential (MEP) Mapping
There is no available research presenting the Molecular Electrostatic Potential (MEP) map for this compound. An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is predictive of how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) Analysis
Specific Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. NBO analysis provides insights into the bonding and electronic structure of a molecule, including hybridization, charge transfer interactions, and the delocalization of electron density.
Thermochemical Studies
No experimental or computational thermochemical data, such as the enthalpy of formation, for this compound could be located in the searched literature. Thermochemical studies are fundamental for determining the stability and energy content of a compound.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Molecule Construction
The rigid, yet conformationally flexible, piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.net Derivatives such as 3-Methoxy-4-methylpiperidine provide chemists with a pre-organized structural unit that can be elaborated into more complex targets, often reducing the number of synthetic steps and allowing for greater control over stereochemistry.
The piperidine ring is a core structural motif in a vast array of alkaloids, including those with potent pharmacological properties like morphine. benthamscience.comresearchgate.net Synthetic efforts toward creating analogs of these natural products often rely on piperidine-based building blocks to construct the foundational skeleton. For instance, the synthesis of morphine analogs has been achieved using precursors like ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. This process involves the strategic formation of the decahydroisoquinoline (B1345475) ring system, which mimics the core of morphine, demonstrating how a substituted piperidine derivative is fundamental to building these complex alkaloid structures.
Furthermore, the 3-alkylpiperidine unit is a key feature of a class of marine natural products known as tetracyclic bis-piperidine alkaloids (TcBPAs), which are primarily isolated from sponges of the Haplosclerida order. nih.gov These compounds, defined by a central 3,9-linked bis-piperidine core, exhibit significant antiproliferative activities. Synthetic strategies toward these and other alkaloids, such as those from the Sedum and Haliclona genera, underscore the importance of substituted piperidines as foundational starting materials. researchgate.netresearchgate.net
Substituted piperidines are ubiquitous in pharmaceuticals due to their ability to confer desirable properties such as improved solubility, metabolic stability, and target-binding affinity. researchgate.netnih.gov A prominent example involving a 3-methoxypiperidine (B1351509) derivative is the synthesis of Cisapride, a gastrointestinal prokinetic agent. acs.org
The general synthetic utility of 3-methoxypiperidine and its derivatives is recognized in their role as intermediates for a variety of specialty chemicals and as building blocks for new drug discovery programs. lookchem.com
Table 1: Synthesis of Cisapride Intermediate
| Starting Material Precursor | Key Transformation(s) | Intermediate Product |
|---|---|---|
| N-benzyl-4-piperidone | Multi-step synthesis | Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate |
This table provides a simplified overview of synthetic strategies towards the key intermediate for Cisapride.
While the primary application of this compound and related structures is in the life sciences, the functional groups present also allow for their incorporation into larger macromolecular structures. The secondary amine of the piperidine ring can serve as a reactive site for polymerization or for grafting onto polymer backbones. For example, piperidine derivatives can be used in the preparation of acrylate-functional compounds which, in turn, can be copolymerized to create functional polymers with specific mechanical or interactive properties. google.com The methoxy (B1213986) group can also provide a handle for further chemical modification or influence the material's properties, such as solubility and thermal stability.
Ligand Design and Coordination Chemistry
The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers. Substituted piperidines can act as monodentate or, if further functionalized, polydentate ligands in coordination chemistry. tandfonline.comnih.govrsc.org
Research has shown that ligands incorporating a piperidine moiety can form stable coordination complexes with a variety of metals, including copper(I), cobalt(II), silver(I), magnesium(II), zinc(II), and Group IV metals like titanium(IV) and zirconium(IV). tandfonline.comnih.govrsc.orgresearchgate.net The coordination can occur solely through the piperidine nitrogen or in concert with other donor atoms within the ligand to form chelate rings.
Catalyst or Co-catalyst in Organic Transformations
Substituted piperidines can function as organocatalysts, primarily by acting as a secondary amine for enamine or iminium ion catalysis. acs.orgsquarespace.com This mode of activation is central to many asymmetric transformations, allowing for the stereocontrolled synthesis of chiral molecules. While proline is the most famous organocatalyst in this class, other chiral cyclic amines have been developed for specific applications.
For example, organocatalytic approaches have been used in the biomimetic synthesis of 2-substituted piperidine-type alkaloids, where a chiral amine catalyzes a Mannich-type reaction between a cyclic imine and a ketone. acs.orgucd.ie This highlights the potential of chiral piperidine derivatives to act as catalysts themselves.
Furthermore, in a different capacity, substituted piperidines like 4-methylpiperidine (B120128) are widely used as reagents in solid-phase peptide synthesis (SPPS). They function as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This deprotection is a critical and repeated step in the SPPS cycle. Studies have compared the efficacy of different substituted piperidines, noting that the reaction rate can be influenced by the position of the methyl group, with 4-methylpiperidine often being a highly effective reagent.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methods
The biological activity of chiral molecules like 3-Methoxy-4-methylpiperidine is highly dependent on their stereochemistry. Consequently, the development of synthetic methods that afford specific stereoisomers with high purity is a primary objective. Current research into the synthesis of highly substituted piperidines provides a roadmap for future approaches applicable to this compound. ajchem-a.comajchem-a.com
Future synthetic strategies will likely move beyond classical methods towards more sophisticated catalytic systems. The ability to control the stereochemistry at the 2-position of the piperidine (B6355638) ring is an area of significant interest, with asymmetric hydrogenation being a widely studied technique. researchgate.net The development of novel catalysts, including those based on transition metals like palladium, rhodium, ruthenium, and nickel, is critical for achieving high diastereoselectivity and enantioselectivity. nih.gov For instance, researchers have successfully utilized palladium(0)-systems with specific phosphoramidate (B1195095) ligands to promote highly enantioselective aza-Heck cyclizations, a method that could be adapted for the synthesis of specific isomers of this compound. researchgate.net Similarly, gold-catalyzed annulation procedures have shown promise in the direct assembly of highly substituted piperidines. ajchem-a.com
Another promising avenue is the use of biocatalysis, which employs enzymes to carry out highly specific chemical transformations. This approach offers the potential for unparalleled stereocontrol under mild, environmentally friendly conditions. A recently developed method combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net Applying such innovative strategies to the synthesis of this compound could significantly improve efficiency and reduce costs. news-medical.net
| Method | Catalyst/Reagent Type | Key Advantage | Potential Application for this compound |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru) | High enantioselectivity for specific isomers | Control of stereocenters at C3 and C4 |
| Catalytic Asymmetric Aza-Heck Cyclization | Palladium(0) with chiral ligands | Formation of the piperidine ring with high stereocontrol | Enantioselective synthesis of the core piperidine structure |
| Gold-Catalyzed Annulation | Gold-based catalysts | Direct assembly of highly substituted piperidines | Efficient construction of the substituted ring system |
| Biocatalytic C-H Oxidation | Enzymes | High specificity, mild conditions, sustainability | Stereospecific introduction of functional groups |
Advanced Characterization Techniques for Complex Derivations
As synthetic methods produce increasingly complex derivatives of this compound, the need for advanced analytical techniques to confirm their structure and stereochemistry becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are foundational, future research will rely on more sophisticated iterations of these technologies. researchgate.net
For unequivocal stereochemical assignment, multi-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), will be indispensable. These methods can elucidate the through-space proximity of atoms, providing definitive proof of the relative configuration of the methoxy (B1213986) and methyl groups on the piperidine ring.
High-resolution mass spectrometry (HRMS), coupled with techniques like liquid chromatography (LC-MS), is essential for confirming the elemental composition and identifying metabolites of novel piperidine derivatives. nih.govmdpi.com Advanced fragmentation techniques within the mass spectrometer (MS/MS) can provide detailed structural information, helping to piece together the connectivity of complex molecules.
Furthermore, as new derivatives are synthesized, computational methods will play a larger role in predicting spectroscopic data. By comparing experimentally obtained spectra with those predicted by Density Functional Theory (DFT) calculations, researchers can gain greater confidence in their structural assignments.
Integration of Machine Learning in Predictive Chemistry for Piperidines
For the synthesis of this compound and its analogues, ML can be applied in several key areas:
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to a target molecule, often identifying pathways that a human chemist might overlook. nih.gov This can significantly accelerate the initial stages of drug discovery programs.
Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired product. This data-driven approach can reduce the amount of trial-and-error experimentation required. nih.govfrontiersin.org
Predicting Reactivity: By learning the underlying "language" of chemical reactivity from millions of examples, algorithms can predict the likely products of a reaction between novel substrates, outperforming the predictive accuracy of trained chemists. cam.ac.uk This capability is invaluable for exploring new chemical space around the this compound scaffold.
The development of these predictive models requires large, high-quality datasets of chemical reactions. As more data becomes available through high-throughput experimentation, the accuracy and utility of these ML tools in synthesizing complex piperidines will continue to grow. frontiersin.orgarxiv.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. mdpi.comresearchgate.net The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are becoming central to modern synthetic chemistry. mdpi.com
Future research into the synthesis of this compound will undoubtedly focus on incorporating these principles. ajchem-a.comajchem-a.com Key areas of development include:
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives, such as water, supercritical CO₂, or bio-based solvents, is a major goal. mdpi.comunibo.it
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents instead of stoichiometric quantities minimizes waste generation. The development of highly efficient and recyclable catalysts is crucial. nih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
By embracing these green chemistry approaches, the synthesis of this compound can become not only more efficient but also more economically and environmentally sustainable. rsc.org
| Principle | Application in this compound Synthesis | Environmental/Economic Benefit |
|---|---|---|
| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced hazardous waste and disposal costs. |
| Atom Economy | Utilizing addition and cycloaddition reactions. | Maximized raw material efficiency. |
| Safer Solvents & Auxiliaries | Using water, supercritical fluids, or ionic liquids as reaction media. mdpi.com | Reduced toxicity and environmental pollution. |
| Design for Energy Efficiency | Employing highly active catalysts that work at lower temperatures. | Lower energy consumption and reduced CO₂ emissions. boehringer-ingelheim.com |
| Use of Catalysis | Replacing stoichiometric reagents with selective catalysts. researchgate.net | Reduced waste, higher selectivity, and potential for catalyst recycling. |
Q & A
Basic: What are the recommended synthetic routes for 3-Methoxy-4-methylpiperidine, and how do reaction conditions influence yield?
Answer:
A common approach involves nucleophilic substitution of a substituted benzyl chloride (e.g., 4-methoxy-3-methyl-benzyl chloride) with piperidine under basic conditions (e.g., NaH or K₂CO₃) . Solvent choice (e.g., amides, ethers) and temperature control are critical to minimize side reactions like over-alkylation. For the methyl group introduction, reductive amination or methylation of a pre-formed piperidine intermediate may be employed. Optimization studies suggest yields >70% can be achieved with stoichiometric base and inert atmosphere .
Basic: How can NMR and IR spectroscopy distinguish this compound from structural analogs?
Answer:
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.3–3.5 ppm, while the methyl group (-CH₃) on the piperidine ring resonates as a triplet (δ ~1.0–1.2 ppm) due to coupling with adjacent protons.
- ¹³C NMR : The methoxy carbon appears at δ ~55–57 ppm, and the methyl carbon at δ ~20–22 ppm.
- IR : Strong absorption at ~1100–1250 cm⁻¹ (C-O stretch of methoxy) and absence of carbonyl peaks help rule out ketone or ester analogs .
Advanced: What computational methods are effective for conformational analysis of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts chair conformations of the piperidine ring, with equatorial positioning of the methoxy and methyl groups to minimize steric strain . Vibrational Circular Dichroism (VCD) can experimentally validate computed conformers by matching C-O and C-N stretching modes. Molecular dynamics simulations further assess flexibility under physiological conditions (e.g., solvation in water or DMSO) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?
Answer:
Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or stereochemical impurities. Strategies include:
- Chiral HPLC purification to isolate enantiomers and test individually.
- Dose-response curves to assess potency thresholds.
- Molecular docking to compare binding affinities with target receptors (e.g., serotonin or dopamine receptors) .
Basic: What role does the methoxy group play in modulating the compound’s solubility and bioactivity?
Answer:
The methoxy group enhances water solubility via polar interactions and influences pharmacokinetics by altering logP values. In receptor binding, the oxygen atom participates in hydrogen bonding with residues like Asp or Glu in enzyme active sites, as shown in docking studies of similar piperidine derivatives .
Advanced: What strategies optimize the synthesis of enantiomerically pure this compound?
Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation.
- Kinetic resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers.
- Chiral auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) during synthesis .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
Store as a hydrochloride salt at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Stability studies indicate <5% degradation over 5 years when protected from light and moisture .
Advanced: What analytical techniques validate the absence of toxic byproducts in synthesized batches?
Answer:
- LC-MS/MS : Detects trace impurities (e.g., N-nitrosamines) at ppm levels.
- GC-FID : Quantifies residual solvents (e.g., dichloromethane, THF).
- Elemental analysis : Confirms stoichiometric C/H/N/O ratios within ±0.4% of theoretical values .
Advanced: How does steric hindrance from the methyl group affect regioselectivity in derivatization reactions?
Answer:
The 4-methyl group directs electrophilic substitution to the para position of the methoxy group due to steric blocking. For example, nitration or halogenation favors the 2-position of the piperidine ring, as shown in comparative studies of methyl-substituted piperidines .
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
